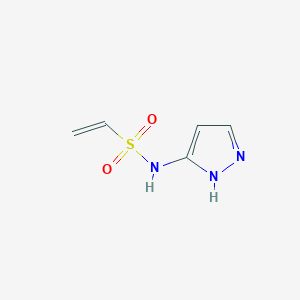

3-(Vinylsulfamido)-pyrazole

Descripción

Overview of Pyrazoles as N-Heteroaromatic Scaffolds in Organic Chemistry

Pyrazoles are a fundamental class of five-membered N-heteroaromatic compounds, characterized by a ring containing three carbon atoms and two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including aromatic stability and the presence of both acidic (N-H) and basic (pyridinic-type) nitrogen centers. Current time information in West Sussex, GB.nih.govrsc.org Consequently, pyrazole (B372694) scaffolds are considered "privileged structures" in medicinal chemistry and are integral to a wide array of functional molecules. researchgate.netresearchgate.net

Their synthetic versatility allows for extensive functionalization at various ring positions, leading to a vast library of derivatives with diverse applications. nih.govmdpi.com Pyrazoles are found in pharmaceuticals, agrochemicals, and advanced materials. orgsyn.orgthieme-connect.com The ability to modulate the electronic and steric properties of the pyrazole ring through substitution makes it a highly valuable building block for designing complex molecular architectures. researchgate.netbeilstein-journals.org

Importance of Vinylsulfamido Moieties in Organic Synthesis and Functional Material Design

The vinylsulfonamide (-NHSO₂CH=CH₂) moiety is an important functional group in modern organic chemistry. It combines the robust chemical stability of the sulfonamide bond with the versatile reactivity of a vinyl group. nih.govrsc.org The vinyl group acts as a Michael acceptor, making it susceptible to nucleophilic addition reactions, which is a powerful tool for forming new carbon-heteroatom bonds. rsc.orgnih.gov This reactivity is tunable based on the substituents on the nitrogen atom and the vinyl group itself. nih.govrsc.org

Vinylsulfonamides are utilized as monomers in polymer chemistry for creating crosslinked networks and functional polymers. nih.govrsc.org The resulting sulfonamide linkage is notably stable, contributing to the durability of the final materials. nih.gov In medicinal chemistry and chemical biology, the vinylsulfonamide group can act as a covalent warhead, forming stable bonds with biological nucleophiles like cysteine residues in proteins. nih.govrsc.orgresearchgate.net

Rationale for Dedicated Academic Research on 3-(Vinylsulfamido)-pyrazole

The compound this compound represents a novel conjunction of two highly significant chemical scaffolds. While extensive research exists on various substituted pyrazoles, including pyrazole sulfonamides, specific academic investigation into the 3-(vinylsulfamido) derivative is not prominent in the current literature. researchgate.netacs.orgscielo.org.mxmdpi.com The rationale for dedicated research stems from the potential for this molecule to serve as a unique bifunctional building block.

The key motivations for its study include:

Novel Monomer Development: The presence of both a polymerizable vinyl group and a versatile pyrazole core suggests its potential as a monomer for creating advanced functional polymers with unique thermal, electronic, or metal-coordinating properties.

Chemical Probe and Ligand Synthesis: The vinyl group offers a handle for post-synthetic modification via Michael addition, while the pyrazole ring provides a well-established platform for metal coordination or further functionalization. This dual functionality is highly desirable for creating specialized chemical probes, ligands for catalysis, or complex drug scaffolds.

Exploration of New Reactive Intermediates: A detailed study of its synthesis and reactivity would provide valuable insights into the interplay between the electron-withdrawing vinylsulfonyl group and the electron-rich pyrazole ring system, potentially uncovering new reaction pathways and synthetic applications for functionalized heterocycles.

Given the widespread importance of both pyrazoles and vinylsulfonamides, a thorough investigation into the synthesis, properties, and reactivity of this compound is a logical and valuable goal for advancing the fields of organic synthesis and materials science.

Detailed Research Findings

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the reaction of 3-aminopyrazole (B16455) with a suitable vinylsulfonylating agent. 3-Aminopyrazole is a commercially available and well-documented starting material. orgsyn.orgchim.it The most common method for forming a sulfonamide bond is the reaction of an amine with a sulfonyl chloride.

The reaction would likely proceed as follows:

Reactants: 3-Aminopyrazole and 2-chloroethanesulfonyl chloride. The latter is often used as a stable precursor to vinylsulfonyl chloride. nih.gov

Reaction: The nucleophilic amino group of the pyrazole attacks the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Elimination: The resulting intermediate, 3-(2-chloroethylsulfamido)-pyrazole, is then treated with a stronger base to induce an E2 elimination of HCl, forming the desired vinyl group and yielding this compound.

An alternative would be the direct use of vinylsulfonyl chloride, though it is generally less stable and more reactive than its chloroethyl precursor.

Table 1: Proposed Synthetic Scheme for this compound

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product | Rationale |

| 1 | 3-Aminopyrazole | 2-Chloroethanesulfonyl Chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 3-((2-Chloroethyl)sulfamido)pyrazole | Standard sulfonamide formation from an amine and a sulfonyl chloride. nih.gov |

| 2 | 3-((2-Chloroethyl)sulfamido)pyrazole | - | DBU or t-BuOK, rt | This compound | Base-induced elimination to form the vinyl group. |

Projected Reactivity and Properties

The chemical behavior of this compound would be dictated by its two key functional groups.

Pyrazole Ring: The N1-H of the pyrazole ring is acidic and can be deprotonated and subsequently alkylated or arylated, allowing for modification at this position. nih.gov The ring system itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfamido group would likely direct substitution to specific positions and may require forcing conditions.

Vinylsulfamido Group: The vinyl group is an electrophilic Michael acceptor. It would be expected to react readily with a variety of soft nucleophiles, such as thiols, secondary amines, and carbanions. rsc.orgnih.gov This reactivity is fundamental to its potential use in polymer synthesis and bioconjugation. rsc.orgresearchgate.net The reactivity of the vinyl group is enhanced by the strongly electron-withdrawing sulfonamide.

Table 2: Predicted Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product | Significance |

| Vinyl | Michael Addition | Thiols (R-SH), Amines (R₂NH) | Thioether or amine adduct | Covalent modification, crosslinking. rsc.orgnih.gov |

| Vinyl | Diels-Alder Cycloaddition | Dienes (e.g., Cyclopentadiene) | Cycloadduct | Construction of complex polycyclic systems. nih.gov |

| Pyrazole N-H | N-Alkylation | Alkyl halides (R-X), Base (e.g., K₂CO₃) | N1-alkylated pyrazole derivative | Modulating solubility and steric properties. nih.gov |

| Pyrazole N-H | N-Arylation | Arylboronic acids, Cu or Pd catalyst | N1-arylated pyrazole derivative | Access to complex scaffolds for medicinal chemistry. beilstein-journals.org |

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H7N3O2S |

|---|---|

Peso molecular |

173.20 g/mol |

Nombre IUPAC |

N-(1H-pyrazol-5-yl)ethenesulfonamide |

InChI |

InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8) |

Clave InChI |

CSZGMNQSYOLMHF-UHFFFAOYSA-N |

SMILES canónico |

C=CS(=O)(=O)NC1=CC=NN1 |

Origen del producto |

United States |

Synthetic Methodologies for 3 Vinylsulfamido Pyrazole and Its Core Structural Analogues

Retrosynthetic Analysis of the 3-(Vinylsulfamido)-pyrazole Scaffold

A retrosynthetic approach to this compound suggests several feasible synthetic routes by disconnecting the target molecule at key positions. The most apparent disconnection is at the sulfonamide linkage, which breaks the molecule into a 3-aminopyrazole (B16455) precursor and a vinylsulfonyl synthon, such as vinylsulfonyl chloride. This strategy hinges on the successful formation of the sulfonamide bond.

Alternatively, disconnection of the pyrazole (B372694) ring itself offers another major pathway. The synthesis of pyrazoles classically involves the condensation of a 1,3-dielectrophilic species with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.netchim.it This suggests a strategy where a precursor already containing the vinylsulfamido moiety is cyclized to form the pyrazole ring. This approach would require the synthesis of a suitable 1,3-dielectrophile functionalized with the vinylsulfamido group.

Direct Synthesis Approaches for this compound

Cyclocondensation Reactions Employing Vinylsulfamido Precursors

Cyclocondensation is a cornerstone of pyrazole synthesis, involving the reaction between a hydrazine derivative and a 1,3-difunctional compound. mdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, the vinylsulfamido group would need to be incorporated into the 1,3-dielectrophilic starting material.

A plausible route involves the reaction of a β-ketonitrile or a 1,3-diketone bearing a vinylsulfamido group with hydrazine. chim.it The reaction typically proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The use of α,β-unsaturated ketones with a leaving group at the β-position also provides a viable pathway to pyrazoles. mdpi.comresearchgate.net

Table 1: Potential Cyclocondensation Strategies

| Precursor Type with Vinylsulfamido Group | Key Reaction Steps with Hydrazine |

|---|---|

| β-Ketonitrile | Formation of a hydrazone followed by intramolecular cyclization onto the nitrile. |

| 1,3-Diketone | Condensation reaction, which may lead to a mixture of regioisomers. |

| α,β-Unsaturated Ketone with a Leaving Group | Formation of a pyrazoline intermediate, followed by elimination of the leaving group to form the pyrazole. mdpi.com |

This interactive table summarizes potential cyclocondensation pathways.

Microwave-assisted synthesis and solvent-free reaction conditions have been shown to be effective in improving yields and reducing reaction times for the synthesis of various pyrazole derivatives. scielo.br

1,3-Dipolar Cycloaddition Reactions Leading to the Pyrazole Ring with Vinylsulfamido Functionality

The Huisgen 1,3-dipolar cycloaddition offers a powerful and regioselective method for the synthesis of five-membered heterocycles like pyrazoles. nih.govorganic-chemistry.org This reaction involves the cycloaddition of a 1,3-dipole (e.g., a diazo compound or a nitrile imine) with a dipolarophile (e.g., an alkyne or alkene). organic-chemistry.orgrsc.orgmdpi.com

In the context of this compound synthesis, a vinylsulfamido-substituted alkyne could act as the dipolarophile in a reaction with a diazo compound. Conversely, a diazo compound functionalized with a vinylsulfamido group could react with a suitable alkyne. The regiochemical outcome of these reactions is a crucial consideration and is governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. researchgate.net

Multi-Component Reactions (MCRs) for Direct Construction

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry. beilstein-journals.orgnih.govbeilstein-journals.org Various MCRs have been developed for the synthesis of biologically active pyrazole derivatives. nih.gov

A hypothetical MCR for this compound could involve the one-pot reaction of an aldehyde, a vinylsulfonamide derivative, and hydrazine. Such a reaction would likely proceed through a cascade of events including condensation, Michael addition, and cyclization to afford the target molecule. The development of such a process would be highly valuable due to its operational simplicity and atom economy. longdom.org

Introduction of the Vinylsulfamido Moiety onto Pre-formed Pyrazole Rings

An alternative and often more practical approach involves the functionalization of a readily available pyrazole scaffold. This strategy relies on the synthesis of a suitable pyrazole precursor, such as 3-aminopyrazole, which can then be modified to introduce the desired vinylsulfamido group.

Sulfamidation Strategies

The most straightforward method for this functionalization is the sulfamidation of 3-aminopyrazole. This involves reacting 3-aminopyrazole with vinylsulfonyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine.

3-Aminopyrazole can be synthesized by several established methods, including the cyclization of β-cyanoethylhydrazine or the reaction of hydrazine with 2,3-halosubstituted propionitriles. orgsyn.orggoogle.com The amino group at the 3-position of the pyrazole ring is nucleophilic and readily reacts with sulfonyl chlorides. chim.it

Table 2: Sulfamidation of 3-Aminopyrazole

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 3-Aminopyrazole | Vinylsulfonyl Chloride | Pyridine / Triethylamine | This compound |

This interactive table outlines the components for the sulfamidation reaction.

Careful control of the reaction conditions is essential to prevent side reactions, such as the polymerization of vinylsulfonyl chloride or undesired secondary reactions. While methods like iridium-catalyzed C-H sulfamidation have been reported for other heterocyclic systems, their application to pyrazoles would require further investigation. researchgate.net

Vinyl Group Introduction via Coupling Reactions

The introduction of a vinyl group onto the nitrogen atom of a sulfonamide moiety is a critical step in the synthesis of this compound. This transformation can be effectively achieved through various coupling reactions. A prevalent method involves the transition metal-catalyzed cross-coupling of a pre-formed 3-sulfamidopyrazole with a vinylating agent.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the N-vinylation of sulfonamides. researchgate.net In a typical protocol, a sulfonamide can be reacted with a vinyl halide (e.g., vinyl bromide or vinyl iodide) in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. thieme-connect.de The use of vinyl acetate (B1210297) as a vinyl source in palladium(II)-catalyzed N-vinylation of sulfonamides at room temperature also presents a viable and mild alternative. researchgate.net

Copper-catalyzed coupling reactions offer another powerful tool for N-vinylation. Intramolecular copper-catalyzed N-vinylation of sulfonamides with vinyl halides has been shown to be effective for the synthesis of various heterocyclic enamines. acs.org This methodology could be adapted for an intermolecular reaction to produce the target vinylsulfamido-pyrazole. The choice of catalyst system, including the copper source (e.g., CuI) and ligand (e.g., N,N'-dimethylethylenediamine), is crucial for achieving high yields and selectivity. acs.org

A summary of representative conditions for transition metal-catalyzed N-vinylation of sulfonamides is presented in Table 1.

Table 1: Representative Conditions for Transition Metal-Catalyzed N-Vinylation of Sulfonamides

| Catalyst System | Vinyl Source | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ / Carbene | Vinyl Acetate | K₂CO₃ | - | Room Temp | High | researchgate.net |

| CuI / N,N'-dimethylethylenediamine | Vinyl Halide | Cs₂CO₃ | Dioxane | 100 °C | Good to Excellent | acs.org |

| Ru-based catalyst | Alcohol | K₂CO₃ | Xylene | 150 °C | Good to Excellent | thieme-connect.de |

Catalytic Approaches in this compound Synthesis

The synthesis of the this compound scaffold can be approached through various catalytic strategies, which offer advantages in terms of efficiency, selectivity, and substrate scope. These can be broadly categorized into transition metal-catalyzed protocols, organocatalytic methods, and acid-catalyzed reactions.

Transition metal catalysis plays a pivotal role in the construction of both the pyrazole ring and the installation of the sulfonyl and vinyl functionalities. One potential strategy involves a transition metal-free de novo synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. acs.orgnih.govacs.orgsci-hub.se This method, promoted by molecular iodine, allows for the construction of pyrazoles bearing two different sulfonyl groups in a single step under mild conditions. acs.orgnih.govacs.orgsci-hub.se

Another approach is the synthesis of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation cascade reaction of N,N-dimethyl enaminones and sulfonyl hydrazines, catalyzed by molecular iodine. mdpi.com This method avoids the use of transition metal catalysts and provides a practical route to novel pyrazoles with a sulfonyl side chain. mdpi.com More recently, electrochemical methods have been developed for the synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides under metal-free and exogenous-oxidant-free conditions. acs.org

For the vinylation step, nickel-catalyzed Kumada cross-coupling reactions of benzylic sulfonamides have been reported, demonstrating the utility of nickel in activating challenging electrophiles. mdpi.com While this applies to benzylic C-N bonds, it highlights the potential of nickel catalysis in sulfonamide chemistry.

Organocatalysis offers a powerful, metal-free alternative for the stereoselective synthesis of complex molecules. In the context of synthesizing precursors to this compound, organocatalytic methods can be employed for the enantioselective functionalization of the pyrazole core or for the stereoselective introduction of the vinyl group.

For instance, the enantioselective addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones, which are highly reactive Michael acceptors, can be catalyzed by tertiary amino-thioureas with high yields and enantioselectivities. acs.org This demonstrates the potential for organocatalytic conjugate additions to vinyl sulfone derivatives. Vinyl sulfonamides themselves can act as nucleophilic nitrogen sources in organocatalytic desymmetrizing intramolecular aza-Michael reactions, leading to the synthesis of piperidines with excellent enantioselectivity. researchgate.net This reactivity highlights the potential for using organocatalysts to mediate the addition of a sulfamido-pyrazole to a suitable Michael acceptor to introduce the vinyl moiety.

Lewis acid and Brønsted acid catalysis can facilitate key steps in the synthesis of this compound, particularly in the formation of the pyrazole ring and the manipulation of the sulfonamide group.

Lewis acid catalysis is instrumental in the synthesis of pyrazoles. For example, Y(OTf)₃ has been used to catalyze the cascade propargylic substitution/aza-Meyer–Schuster rearrangement of tertiary propargylic alcohols and p-toluenesulfonyl hydrazide to stereoselectively synthesize α,β-unsaturated hydrazones, which can then be converted to pyrazoles. thieme-connect.com Lewis bases have also been shown to catalyze the synthesis of pyrazoles and pyrazolines through [3+2] cycloaddition reactions. sioc.ac.cn

Brønsted acid catalysis is also widely employed in pyrazole synthesis. For instance, a Brønsted acid-mediated synthesis of pyrazoles from conjugated hydrazones has been developed, proceeding through a β-protonation/nucleophilic addition/cyclization/aromatization sequence. bohrium.com Furthermore, Brønsted acids can catalyze the synthesis of α-substituted sulfonamides via the C(sp³)–H bond functionalization of 2-alkylazaarenes and their addition to in situ generated N-sulfonylimines. rsc.org The use of P-chiral, N-phosphoryl sulfonamide Brønsted acids has been explored for the asymmetric synthesis of tetrahydroquinoline-2-carboxylates, showcasing the potential of chiral Brønsted acids in asymmetric catalysis involving sulfonamides. mcgill.ca

Green Chemistry Aspects and Advanced Synthetic Techniques

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to develop more environmentally benign and sustainable processes. mdpi.com These principles can be applied to the synthesis of this compound through the use of alternative energy sources, greener solvents, and catalyst-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.govnih.govnih.gov

The synthesis of sulfonamides can be efficiently achieved through microwave irradiation. A facile microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the need for the preparation and isolation of sulfonyl chlorides. organic-chemistry.org Similarly, microwave irradiation has been successfully employed in the synthesis of pyrazoline sulfonamide derivatives from chalcones and p-hydrazinobenzenesulfonamide hydrochloride. nih.govnih.gov

The application of microwave assistance to the N-vinylation of the sulfamido-pyrazole is also a promising avenue. While specific examples for this substrate are lacking, microwave-assisted N-allylation and other coupling reactions have been well-documented, suggesting the feasibility of this approach. acs.org The use of microwave heating in transition metal-catalyzed coupling reactions can often reduce catalyst loading and reaction times, further enhancing the green credentials of the synthesis. acs.org

A catalyst-free synthesis of N-sulfonylimines from aldehydes and sulfonamides has been reported under microwave irradiation, although high temperatures were required. nih.gov The use of neutral Al₂O₃ as a reusable dehydrating agent under catalyst-free conditions offers a greener alternative for this transformation. nih.gov

Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering improved safety, scalability, and control over reaction parameters. mdpi.com For the synthesis of pyrazole cores, which are foundational to this compound, various flow-based methodologies have been developed. These techniques are particularly advantageous for handling potentially hazardous intermediates and for enabling reactions that are difficult to control in batch processes. mdpi.comgalchimia.com

A prominent approach involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. mdpi.comnih.gov In a continuous flow setup, solutions of the reactants are pumped through heated coils or microreactors, allowing for precise temperature control and rapid optimization. For instance, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. This method first involves the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to yield the pyrazole product. galchimia.com

Another significant strategy is the 1,3-dipolar cycloaddition of alkynes with diazo compounds in a continuous-flow system. mdpi.com This method provides access to a variety of pyrazole derivatives. Furthermore, multistep telescoped flow processes have been engineered to synthesize N-aryl pyrazoles directly from anilines without isolating the energetic diazonium salt and hydrazine intermediates, thereby enhancing safety. acs.orgresearchgate.net A four-step continuous flow system can convert anilines to pyrazole products, incorporating diazotization, a metal-free reduction (e.g., using vitamin C), and a final cyclocondensation step. researchgate.net

The synthesis of 3,5-disubstituted pyrazoles has been achieved via a sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diyne intermediate with hydrazine. nih.govrsc.org This flow chemistry approach provides direct access to these valuable compounds from simple starting materials without the need for intermediate isolation. nih.gov

Table 1: Examples of Pyrazole Synthesis in Flow Chemistry

| Starting Materials | Reaction Type | Key Parameters | Product Type | Yield | Reference |

| Vinylidene keto esters + Hydrazine derivatives | Cyclocondensation | Flow setup, excellent regioselectivity | Pyrazole-4-carboxylates | 62-82% | mdpi.com |

| Acetophenones + DMF-DMA + Hydrazine | Tandem Condensation | Stainless-steel coil (170°C), glass mixer-chip (150°C) | Substituted Pyrazoles | High | galchimia.com |

| Terminal Alkynes + Hydrazine Monohydrate | Alkyne Homocoupling & Hydroamination | Copper-catalyzed, two-step uninterrupted flow | 3,5-Disubstituted Pyrazoles | 84-90% | mdpi.comrsc.org |

| Anilines + Ketoenamine | Diazotization, Reduction, Cyclocondensation | Three-step telescoped flow | N-Aryl Pyrazoles | N/A | acs.org |

These flow-based systems demonstrate significant advantages over batch processes, including drastically reduced reaction times (from hours to minutes) and improved yields and safety profiles. mdpi.com The ability to integrate synthesis, purification, and analysis in-line further accelerates the development of new pyrazole derivatives. galchimia.combeilstein-journals.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and minimize the environmental impact of chemical synthesis. rsc.org Mechanochemistry, which involves inducing reactions by grinding, milling, or shearing solid reactants, has proven to be a particularly effective solvent-less technique for the synthesis of pyrazoles. researchgate.netrsc.orgmdpi.com

One-pot, three-component reactions under grinding or ball-milling conditions have been successfully employed. For example, new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles have been synthesized in good to excellent yields by grinding a mixture of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate (B1144303) in the presence of a catalytic amount of piperidine (B6355638). researchgate.net This method avoids the use of bulk solvents, simplifying product isolation and purification.

Similarly, a solvent-free, two-step mechanochemical protocol has been developed for polyfunctionalized pyrazoles. mdpi.com This process begins with a (3+2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by the oxidation of the resulting 5-acylpyrazolines with manganese dioxide (MnO₂) under ball-milling conditions. mdpi.com This approach not only eliminates solvents but also provides access to pyrazoles that are of interest in medicinal and materials science. mdpi.com

Mechanochemical methods have also been used to synthesize novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles, which are useful reagents in further chemical transformations. arkat-usa.org These solvent-free approaches are being increasingly adopted as they offer unique reaction environments that can lead to strategies and compounds not achievable in solution-based chemistry. rsc.org

Table 2: Solvent-Free Synthesis of Pyrazole Derivatives

| Reactants | Method | Conditions | Product Type | Yield | Reference |

| 3-Chloro-2,4-pentanedione + Thiophenols + Hydrazine Hydrate | Grinding | Mortar and pestle, room temp, piperidine catalyst | 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles | Good to Excellent | researchgate.net |

| Chalcones + Phenylhydrazines | High-Speed Vibrating Milling (HSVM) | Solvent-free | 1,3,5-Triaryl-2-pyrazolines | N/A | rsc.org |

| Chalcones + Hydrazine + Sodium Persulfate | Grinding | Solid oxidant | 3,5-Diarylpyrazoles | N/A | rsc.org |

| Chalcones + Nitrile Imines, then MnO₂ | Ball-milling | Two-step, solvent-free | 1,4-Diarylpyrazoles | N/A | mdpi.com |

These methodologies highlight the potential of mechanochemistry and other solvent-free techniques to provide sustainable and efficient pathways for the synthesis of the pyrazole core structure. rsc.orgresearchgate.net

Regioselectivity and Stereocontrol in the Synthesis of this compound Derivatives

Achieving high regioselectivity and stereocontrol is paramount in the synthesis of complex molecules like this compound derivatives, as the biological activity of such compounds is often dependent on the precise spatial arrangement of their constituent atoms.

Regioselectivity refers to the control of the position at which a chemical bond is formed, which is a significant challenge in pyrazole synthesis, especially when using unsymmetrical precursors. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. google.comresearchgate.net The choice of solvent and reaction conditions can significantly influence the regiochemical outcome. For instance, the reaction of ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate with methylhydrazine yields different ratios of regioisomers depending on whether the solvent is methanol (B129727) or diethyl ether. google.com

Several strategies have been developed to achieve high regioselectivity. One-pot, three-step procedures have been reported that allow for the isolation of a single N¹-substituted pyrazole derivative with high chemo- and regioselectivity. nih.gov The condensation of 1,3-diketones with arylhydrazines can be highly regioselective, yielding 1-aryl-3,4,5-substituted pyrazoles efficiently at room temperature. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions can be highly regioselective, though the outcome depends on the electronic and steric properties of both the dipole and the dipolarophile. core.ac.uk

Stereocontrol involves controlling the three-dimensional orientation of atoms in a molecule. While the core pyrazole ring is aromatic and planar, the synthesis of pyrazole derivatives, particularly those with fused rings or chiral centers on substituents, requires careful stereochemical management.

Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of complex heterocyclic systems. For example, a bifunctional squaramide catalyst has been used in an enantioselective formal [3+3] annulation reaction between pyrazolin-5-ones and nitroallylic acetates. acs.orgresearchgate.net This method produces densely substituted tetrahydropyrano[2,3-c]pyrazoles, which contain two adjacent stereogenic centers, in a highly stereocontrolled manner. acs.orgresearchgate.net The development of catalytic asymmetric methods to construct axially chiral pyrazoles, where chirality arises from hindered rotation around a single bond, is another area of active research. nih.gov Such methods allow for the simultaneous construction of the pyrazole ring and the stereogenic axis with high enantioselectivity. nih.gov

Table 3: Methods for Regio- and Stereocontrol in Pyrazole Synthesis

| Method | Control Type | Key Features | Product | Selectivity | Reference |

| One-pot condensation | Regioselective | Active methylene (B1212753) reagent + phenylisothiocyanate + substituted hydrazine | Phenylaminopyrazoles | High regio- and chemo-selectivity | nih.gov |

| Cyclocondensation | Regioselective | 1,3-Diketones + arylhydrazines in DMAc at room temperature | 1-Aryl-3,4,5-substituted pyrazoles | High (59-98% yield) | researchgate.net |

| Organocatalytic [3+3] Annulation | Stereocontrolled | Bifunctional squaramide catalyst, pyrazolin-5-ones + nitroallylic acetates | Tetrahydropyrano[2,3-c]pyrazoles | High anti-selectivity and excellent enantioselectivity | acs.orgresearchgate.net |

| Organocatalytic Ring Formation | Stereocontrolled | VQM precursors, kinetic resolution | Axially chiral naphthyl-pyrazoles | Excellent enantioselectivities (83-99% ee) | nih.gov |

These advanced synthetic strategies underscore the progress made in controlling the precise architecture of pyrazole derivatives, which is essential for tailoring their properties for specific applications.

Chemical Reactivity and Transformation of 3 Vinylsulfamido Pyrazole

Reactions of the Pyrazole (B372694) Ring System in 3-(Vinylsulfamido)-pyrazole

The pyrazole ring is an electron-rich five-membered heterocycle with two adjacent nitrogen atoms. mdpi.com Its aromatic character allows it to undergo substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. nih.govresearchgate.net

Pyrazoles readily participate in electrophilic aromatic substitution reactions due to their electron-rich nature. nih.govresearchgate.net The preferred site for electrophilic attack on the pyrazole nucleus is the C4 position, which exhibits the highest electron density. nih.govresearchgate.net The C3 and C5 positions are adjacent to the electronegative nitrogen atoms and are consequently deactivated towards electrophiles. researchgate.net

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(vinylsulfamido)-pyrazole |

| Bromination | Br₂/FeBr₃ | 4-Bromo-3-(vinylsulfamido)-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-(vinylsulfamido)-pyrazole |

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is generally difficult because the ring system is electron-rich. tandfonline.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. tandfonline.com The most electrophilic positions on the pyrazole scaffold are C3 and C5. nih.govresearchgate.net

Transformations Involving the Vinyl Moiety

The vinyl group of the vinylsulfamido substituent is an electron-deficient alkene due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This electronic characteristic makes it a versatile substrate for a variety of addition and cycloaddition reactions. nih.govnih.gov

The electron-deficient nature of the vinylsulfonamide moiety makes it an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.govmasterorganicchemistry.com It can react with a wide range of conjugated dienes to form six-membered cyclic sulfonamides (sultams). nih.govenamine.net The reaction is thermally or pressure-activated and proceeds efficiently. nih.gov

Diels-Alder Reaction: When reacted with a diene like furan or a carbocyclic diene, this compound would be expected to form the corresponding Diels-Alder adduct, incorporating the pyrazole moiety into a larger, more complex cyclic structure. nih.gov

The vinyl group can also participate in other types of cycloadditions:

[2+2] Cycloadditions: These reactions, often initiated photochemically, involve the combination of two alkene units to form a four-membered cyclobutane ring. acs.org Vinylpyrazoles have been shown to react with electron-deficient alkenes like tetracyanoethylene in [2+2] cycloadditions. nih.gov The vinylsulfonamide group in this compound could potentially undergo similar photochemical cycloadditions with other alkenes. nih.gov

1,3-Dipolar Cycloadditions: Vinylsulfonamides and related vinylsulfonates are known to react with 1,3-dipoles such as nitrones to produce five-membered heterocyclic rings. acs.org This provides a pathway to isoxazolidine-fused sulfonamides.

| Reaction Type | Reactant | Resulting Structure | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., Furan) | Cyclohexene-fused Sultam | nih.gov |

| [2+2] Photocycloaddition | Alkene (e.g., Ethylene) | Cyclobutane-fused Sultam | acs.org |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine-fused Sultam | acs.org |

The double bond in vinylsulfonamides is susceptible to attack by radicals. A notable example is the radical-mediated addition of thiols across the double bond. nih.gov This process, often initiated by AIBN or other radical initiators, can lead to the formation of thioether derivatives. nih.gov The reaction typically proceeds via an addition-elimination mechanism, particularly with vinyl sulfones, resulting in thiodesulfonylation. nih.gov

Photochemical conditions can also be employed to generate radical intermediates for C-S bond formation. The visible-light-mediated, catalyst-free cross-coupling between vinyl halides and thiols proceeds through the formation of vinyl and sulfur-centered radicals. nih.gov While this compound is not a vinyl halide, this demonstrates the potential of the vinyl group to participate in radical pathways under photochemical stimulation. Furthermore, sulfonyl radicals can be generated photochemically and added to alkenes, suggesting another possible transformation pathway. rsc.org

Hydrogenation: The carbon-carbon double bond of the vinyl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts the vinylsulfamido group into an ethylsulfamido group. Standard heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for this purpose under molecular hydrogen pressure. mdpi.com The hydrogenation of vinyl sulfoxides and sulfones is a well-established procedure. ox.ac.uknih.gov This reaction is typically highly selective for the alkene moiety, leaving the aromatic pyrazole ring intact under mild conditions. mdpi.com

Halogenation: The vinyl group undergoes electrophilic addition with halogens like bromine (Br₂) and chlorine (Cl₂). This reaction breaks the π-bond of the alkene and forms a dihalo-substituted ethylsulfamido group. For instance, reaction with bromine would yield 3-(1,2-dibromoethylsulfamido)-pyrazole. It is important to note that this reaction can compete with electrophilic halogenation at the C4 position of the pyrazole ring, and the reaction conditions would determine the product distribution. nih.gov

Reactions of the Sulfamido Group

The sulfamido group (-NHSO₂-) in this compound is a critical site for chemical modification, offering opportunities for N-functionalization and cleavage reactions. These transformations can be used to introduce a variety of substituents, altering the molecule's physical and chemical properties, or to remove the sulfonyl moiety altogether.

The nitrogen atom of the sulfamido group, while less nucleophilic than a free amine due to the adjacent electron-withdrawing sulfonyl group, can still undergo functionalization under appropriate conditions. N-alkylation and N-arylation are key derivatization strategies.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents. While direct alkylation of secondary sulfonamides can sometimes be challenging, base-mediated reactions are commonly employed. For instance, deprotonation with a suitable base, such as sodium hydride or potassium carbonate, generates a sulfonamide anion that can then react with alkyl halides or other electrophiles. This approach has been used for the N-alkylation of related pyrazole sulfonamide systems nih.gov. Another method involves the use of trichloroacetimidates as electrophiles under acidic conditions, which has been demonstrated for the N-alkylation of pyrazoles and other sulfonamides mdpi.comsemanticscholar.org.

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions. Conditions analogous to the Buchwald-Hartwig amination, employing palladium or copper catalysts, can be envisioned for the coupling of this compound with aryl halides or pseudohalides.

The sulfonamide bond is generally robust and stable to many reaction conditions, which is a key feature in its use as a pharmacophore in drug design researchgate.net. However, under specific conditions, this bond can be cleaved.

Reductive Cleavage: The N-S bond of secondary sulfonamides can be reductively cleaved to generate the corresponding amine and a sulfinate. Mild and general methods have been developed for this transformation, often employing reducing agents in combination with a phosphine reagent chemrxiv.orgsemanticscholar.orgchemrxiv.org. This reaction is particularly useful for the late-stage modification of complex molecules, effectively treating the sulfonamide as a removable directing or protecting group chemrxiv.orgsemanticscholar.orgchemrxiv.org.

Hydrolytic Cleavage: While sulfonamides are generally resistant to hydrolysis, cleavage can be achieved under harsh acidic or basic conditions, though this is less common and often requires forcing conditions.

Photolytic Cleavage: The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with ultraviolet light, particularly at wavelengths around 2537 angstroms nih.gov. This method offers a potentially mild and orthogonal approach to deprotection.

These cleavage reactions provide synthetic routes to access 3-aminopyrazole (B16455) derivatives from this compound, which can then be further functionalized.

Mechanistic Investigations of Key Transformations

The functionalization and cleavage of the sulfamido group, as well as reactions involving the vinyl moiety, proceed through well-established mechanistic pathways.

N-Functionalization: The N-alkylation of the sulfamido group likely proceeds through a standard SN2 mechanism, where the sulfonamide anion acts as the nucleophile. For transition-metal-catalyzed N-arylation, the mechanism would involve the typical catalytic cycle of oxidative addition, ligand exchange, and reductive elimination characteristic of Buchwald-Hartwig amination.

Reductive Cleavage: The mechanism for reductive cleavage often involves the initial activation of the sulfonamide, for instance, by reaction with a phosphine and a redox-active species. This is followed by a base-mediated fragmentation that results in the cleavage of the N-S bond chemrxiv.orgsemanticscholar.org.

Reactions of the Vinyl Group: As a Michael acceptor, the vinyl group of a vinyl sulfonamide reacts with nucleophiles via a conjugate addition mechanism. The stability of the resulting carbanion is enhanced by the electron-withdrawing sulfonyl group. In cycloaddition reactions, such as the Diels-Alder reaction, the vinyl sulfonamide can act as a dienophile, with the regioselectivity and stereoselectivity of the reaction being influenced by the electronic nature and steric bulk of the substituents on both the diene and the dienophile.

Kinetic studies on the reactivity of vinyl sulfonamides have shown that their reactivity as Michael acceptors is influenced by the substitution on the nitrogen atom. Tertiary vinyl sulfonamides have demonstrated faster reaction kinetics in thiol-Michael additions compared to their secondary counterparts nih.gov. This increased reactivity is attributed to the electronic effects of the substituents on the nitrogen, which can further polarize the carbon-carbon double bond. The high polarizability of the sulfur atom also contributes to stabilizing the intermediate carbanion formed during the Michael addition nih.gov.

The rate of N-functionalization and cleavage reactions of the sulfamido group would be expected to be dependent on factors such as the strength of the base or nucleophile, the nature of the solvent, and the reaction temperature.

Formation of Fused and Bridged Ring Systems from this compound Derivatives

The presence of the reactive vinyl group in this compound and its derivatives makes it a valuable precursor for the synthesis of various fused and bridged heterocyclic systems. Intramolecular cyclization reactions are a particularly powerful strategy for constructing such complex molecular architectures.

Vinyl sulfonamides are known to participate in a variety of intramolecular cyclization reactions to form sultams (cyclic sulfonamides) nih.govnih.govenamine.net. These reactions often take advantage of the vinyl group's ability to act as a Michael acceptor or as a participant in pericyclic and transition-metal-catalyzed reactions.

Intramolecular Michael Addition: Derivatives of this compound bearing a tethered nucleophile can undergo intramolecular conjugate addition to the vinyl group. For example, an alcohol or amine functionality elsewhere in the molecule could cyclize onto the vinyl group to form fused or bridged sultams nih.govnih.gov.

Ring-Closing Metathesis (RCM): If a second olefinic group is introduced into a derivative of this compound, ring-closing metathesis using a ruthenium catalyst can be employed to construct a cyclic sultam.

Diels-Alder Reactions: The vinyl group can act as a dienophile in intramolecular Diels-Alder (IMDA) reactions, where a diene moiety is tethered to the pyrazole or sulfamido group. This powerful transformation allows for the stereocontrolled synthesis of complex bicyclic and polycyclic systems.

Heck and Pauson-Khand Reactions: Intramolecular Heck reactions can be used to form fused ring systems by coupling the vinyl group with an aryl or vinyl halide within the same molecule. Similarly, the Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide, can be applied in an intramolecular fashion to construct cyclopentenone-fused sultams nih.govenamine.net.

The following table summarizes some of the potential intramolecular cyclization reactions of functionalized this compound derivatives for the formation of fused and bridged ring systems.

| Cyclization Reaction | Tethered Functional Group | Resulting Ring System |

| Intramolecular Michael Addition | Alcohol, Amine, Thiol | Fused or Bridged Sultams |

| Ring-Closing Metathesis (RCM) | Alkene | Unsaturated Fused or Bridged Sultams |

| Intramolecular Diels-Alder | Diene | Polycyclic Fused or Bridged Sultams |

| Intramolecular Heck Reaction | Aryl/Vinyl Halide | Fused or Bridged Sultams |

| Intramolecular Pauson-Khand | Alkyne | Cyclopentenone-fused Sultams |

These synthetic strategies highlight the potential of this compound as a versatile platform for the construction of novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Spectroscopic and Advanced Structural Elucidation of 3 Vinylsulfamido Pyrazole

Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com For 3-(Vinylsulfamido)-pyrazole, these techniques provide key insights into the pyrazole (B372694) ring, the vinyl group, and the sulfamido linkage.

In the FT-IR spectrum , characteristic absorption bands are expected for the N-H and C-H stretching vibrations of the pyrazole ring, typically observed in the regions of 3400-3100 cm⁻¹ and 3100-3000 cm⁻¹, respectively. mdpi.commdpi.com The C=C and C=N stretching vibrations within the pyrazole ring usually appear in the 1600-1400 cm⁻¹ range. mdpi.com The vinyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. The sulfamido group (SO₂NH) is identifiable by its asymmetric and symmetric SO₂ stretching bands, which are typically strong and found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net The C=C stretching of the vinyl group and the symmetric SO₂ stretching of the sulfamido group are expected to show strong signals in the Raman spectrum. Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. nih.govprimescholars.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Pyrazole Ring | N-H Stretch | 3400-3100 | Weak |

| C-H Stretch | 3100-3000 | Moderate | |

| C=N, C=C Stretch | 1600-1400 | Moderate to Strong | |

| Vinyl Group | =C-H Stretch | >3000 | Moderate |

| C=C Stretch | ~1640 | Strong | |

| Sulfamido Group | N-H Stretch | ~3300 | Weak |

| SO₂ Asymmetric Stretch | 1350-1300 | Weak | |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. researchgate.net For this compound, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments provides a wealth of structural information.

¹H NMR spectroscopy reveals the number and types of protons and their neighboring environments. The pyrazole ring protons will exhibit characteristic chemical shifts and coupling patterns. The vinyl group will show a distinct set of signals in the olefinic region (typically 5-7 ppm) with characteristic cis, trans, and geminal coupling constants that help define its stereochemistry. The N-H proton of the sulfamido group and the pyrazole ring will appear as exchangeable signals.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.comscielo.br The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. The two carbons of the vinyl group will have distinct signals in the downfield region (typically 100-140 ppm). The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

¹⁵N NMR , although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the pyrazole ring and the sulfamido group, offering insights into tautomerism and hydrogen bonding.

The electronic nature of the vinylsulfamido group significantly influences the chemical shifts of the pyrazole ring protons and carbons. As an electron-withdrawing group, it is expected to deshield the pyrazole ring, causing its ¹H and ¹³C signals to shift to higher ppm values compared to unsubstituted pyrazole. Steric interactions between the vinylsulfamido group and the pyrazole ring can also affect the planarity of the molecule, which in turn can influence the NMR spectral parameters.

The orientation of the vinylsulfamido group relative to the pyrazole ring is a key conformational feature. rsc.org This can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. The presence of NOE cross-peaks between protons of the vinyl group and the pyrazole ring would provide evidence for specific preferred conformations in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-4 | 6.5 - 7.0 | 105 - 115 |

| Pyrazole H-5 | 7.5 - 8.0 | 130 - 140 |

| Pyrazole N-H | 10.0 - 12.0 | - |

| Vinyl α-H | 6.0 - 6.5 | 125 - 135 |

| Vinyl β-H (cis) | 5.5 - 6.0 | 115 - 125 |

| Vinyl β-H (trans) | 5.8 - 6.3 | 115 - 125 |

| Sulfamido N-H | 8.0 - 9.0 | - |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. rsc.orgresearchgate.net For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its elemental composition.

The fragmentation of pyrazole derivatives under electron impact ionization often involves cleavage of the N-N bond and fragmentation of the substituent groups. researchgate.net In the case of this compound, characteristic fragmentation pathways could include the loss of the vinyl group (C₂H₃), the SO₂ group, or the entire vinylsulfamido group. The observed fragment ions can be used to piece together the structure of the original molecule. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula. libretexts.org

Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [M - C₂H₃]⁺ | Loss of the vinyl group |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [M - SO₂NH]⁺ | Cleavage of the sulfamido group |

| [C₃H₃N₂]⁺ | Pyrazole ring fragment |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. spast.orgsemanticscholar.org For this compound, a crystal structure would reveal the precise geometry of the pyrazole ring and the vinylsulfamido group, as well as their relative orientation. mdpi.com

This technique would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular hydrogen bonds, for instance, between the N-H of the pyrazole or sulfamido group and the sulfonyl oxygens or pyrazole nitrogens of neighboring molecules. mdpi.com Such information is vital for understanding the solid-state properties of the material. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes.

Circular Dichroism and Chiroptical Spectroscopy for Enantiomeric Characterization

If this compound or its derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers), then circular dichroism (CD) spectroscopy becomes a critical tool for their characterization. youtube.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The CD spectrum of a chiral derivative of this compound would show positive or negative bands corresponding to its electronic transitions. rsc.org This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of enantiomers, often in conjunction with theoretical calculations. nih.govnih.gov Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also provide detailed stereochemical information. nih.gov Photoelectron circular dichroism (PECD) is another advanced technique that can probe the chirality of molecules. aps.org

Theoretical and Computational Chemistry Studies of 3 Vinylsulfamido Pyrazole

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the resulting charge distribution are fundamental to a molecule's chemical behavior. Computational analyses illuminate these features, offering predictive power regarding stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For 3-(Vinylsulfamido)-pyrazole, the HOMO is expected to be predominantly localized on the electron-rich pyrazole (B372694) ring, which possesses significant π-character. The pyridine-like nitrogen atom and the π-system of the ring are major contributors. The LUMO, conversely, is likely distributed over the electron-deficient regions of the molecule. The strongly electron-withdrawing sulfonyl group (-SO₂) and the conjugated vinyl moiety (-CH=CH₂) would be significant sites for the LUMO, indicating these are the most probable regions for nucleophilic attack.

DFT calculations on various pyrazole derivatives provide insight into the expected FMO properties. The energy gap for substituted pyrazoles typically falls in a range that indicates significant chemical stability. researchgate.netdoi.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Pyrazole Derivatives Calculated by DFT (Note: These values are for analogous compounds and serve to illustrate the expected range for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | -6.01 | -2.53 | 3.48 | derpharmachemica.com |

| Pyrazole-benzoxadiazole derivative | -6.15 | -2.68 | 3.47 | researchgate.net |

The vinylsulfamido substituent is expected to modulate the electronic properties of the pyrazole core, influencing the precise energies and distribution of the frontier orbitals.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. derpharmachemica.comresearchgate.net The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group and the pyridine-like nitrogen (N2) of the pyrazole ring. These are the primary sites for electrophilic attack or hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the acidic proton of the pyrazole N-H group and, to a lesser extent, the hydrogen on the sulfamido nitrogen. These regions are susceptible to nucleophilic attack.

Intermediate Potential (Green): The carbon atoms of the pyrazole ring and the vinyl group would likely show intermediate potential, with the terminal carbon of the vinyl group potentially being more electron-rich due to conjugation.

In addition to MEP, calculated atomic charges (e.g., Mulliken charges) provide a quantitative measure of the electron distribution among the atoms in the molecule, further helping to identify reactive centers. researchgate.net

Geometry Optimization and Conformational Landscapes

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. eurasianjournals.com For a flexible molecule like this compound, this involves exploring its conformational landscape and understanding the equilibrium between different structural forms, such as tautomers.

N-unsubstituted pyrazoles, such as this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring (annular prototropy). nih.govencyclopedia.pub For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers.

The position of this equilibrium is highly dependent on the electronic nature of the substituent at the C3 position. nih.gov

Electron-donating groups (e.g., -NH₂, -CH₃) generally stabilize the tautomer where the substituent is at the C3 position (the 1H-tautomer). This is because the lone pair of the pyridine-like nitrogen at N2 can participate in conjugation without being adjacent to another electron-donating center. nih.gov

Electron-withdrawing groups (e.g., -COOH, -CHO) tend to favor the tautomer where the substituent is at the C5 position. nih.gov

The vinylsulfamido group (-NH-SO₂-CH=CH₂) presents a complex case. The nitrogen atom attached to the ring has a lone pair and could be considered electron-donating, which would favor the 3-substituted tautomer. However, this nitrogen is bonded to a very strong electron-withdrawing sulfonyl (-SO₂) group. Quantum chemical calculations, particularly DFT and MP2, are essential to accurately determine the relative energies of the two tautomers and thus predict the equilibrium constant. nih.gov These calculations would involve optimizing the geometry of both tautomers and comparing their ground-state energies, often including corrections for zero-point vibrational energy and solvent effects. nih.gov

The vinylsulfamido side chain possesses several rotatable single bonds, leading to a complex conformational landscape. The key dihedral angles that define the side chain's conformation are around the C3—N(H), N—S, and S—C(vinyl) bonds. Computational studies on similar structures, like vinyl sulfonamides, have shown that specific conformations are energetically preferred. researchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. eurasianjournals.com By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (TS), intermediates, and calculate activation energies (energy barriers), which determine the reaction rate. nih.gov Methods like DFT (commonly with functionals like B3LYP) and the more computationally intensive MP2 are frequently used for this purpose. eurasianjournals.comnih.gov

For this compound, several types of reactions could be studied mechanistically:

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position. DFT calculations could model the reaction pathway, determining the structure of the sigma-complex intermediate and the activation energy for the reaction with various electrophiles.

N-Alkylation/N-Acylation: The pyridine-like nitrogen (N2) is a nucleophilic center. Computational studies can predict the regioselectivity of reactions at N1 versus N2 and elucidate the transition state for the nucleophilic attack. nih.gov

Reactions of the Vinyl Group: The vinyl group can undergo various reactions, such as addition or polymerization. Quantum calculations can model the mechanism of, for example, a Michael addition reaction, where a nucleophile attacks the β-carbon of the vinyl group, providing insight into the reaction's feasibility and stereochemistry. nih.gov

Proton Transfer: The mechanism of interconversion between the two main tautomers can be studied in detail. Calculations can determine whether the proton transfer is an intramolecular process (with a high energy barrier) or a process assisted by solvent molecules (like water), which typically provides a lower energy pathway. nih.gov

By calculating the energies of all stationary points on the reaction coordinate, a complete energy profile can be constructed, offering a deep understanding of the reaction's dynamics and kinetics.

Transition State Characterization and Activation Energy Calculations

Computational methods are crucial for elucidating reaction mechanisms by characterizing the transition states (TS) and calculating the associated activation energies (Ea). For reactions involving pyrazole derivatives, such as N-alkylation or cycloadditions, density functional theory (T) is a common tool.

Calculations for a generic pyrazole alkylation show that the activation energies can differ based on the site of attack (N1 vs. N2), with the preferred site often depending on the nature of the alkylating agent and the substituents on the pyrazole ring. wuxiapptec.com For instance, calculations on a model pyrazole showed that methylation with methyl bromide favored N1 alkylation with a calculated Ea of 6.4 kcal/mol, compared to 9.4 kcal/mol for N2 alkylation. wuxiapptec.com However, changing the alkylating agent to chloroacetamide reversed this selectivity, favoring the N2 product, due to stabilizing hydrogen-bond interactions in the N2 transition state. wuxiapptec.com

In the case of this compound, theoretical studies would involve mapping the potential energy surface for reactions such as addition to the vinyl group or substitution at the pyrazole ring. The transition state would be identified as a first-order saddle point on this surface. The calculated activation energy determines the kinetic feasibility of a proposed reaction pathway. High activation Gibbs energies, in the range of 50-70 kcal mol−1, have been calculated for processes like the isomerization of N-substituted pyrazoles, a reaction that requires very high temperatures to proceed. nih.gov

Table 1: Calculated Activation Energies for Model Pyrazole Alkylation Reactions wuxiapptec.com

| Alkylating Reagent | Site of Alkylation | Calculated Activation Energy (kcal/mol) |

| Methyl Bromide | N1 | 6.4 |

| Methyl Bromide | N2 | 9.4 |

| Chloroacetamide | N1 | 18.0 |

| Chloroacetamide | N2 | 15.0 |

This table illustrates how computational chemistry can predict changes in reaction selectivity based on the structure of the reactants.

Solvent Effects on Reaction Energetics and Pathways

The solvent environment can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these effects using implicit or explicit solvent models. The Solvation Model based on Density (SMD) is a widely used implicit model that calculates the solvation energy of a solute. researchgate.net

For pyrazole derivatives, solvent polarity can alter the regioselectivity of reactions. nih.gov For example, the reaction of CF3-ynones with hydrazines can yield either 3-CF3 or 5-CF3 pyrazoles depending on the solvent. nih.gov Highly polar protic solvents like hexafluoroisopropanol (HFIP) selectively produce the 3-CF3 isomer, while polar aprotic solvents like DMSO favor the 5-CF3 isomer. nih.gov This is attributed to the solvent's ability to stabilize different transition states through hydrogen bonding and other electrostatic interactions.

For this compound, theoretical calculations could predict its solubility and reactivity in various solvents. A study on a different pyrazole derivative showed that calculated negative solvation energies in various solvents indicated good solubility, which is a crucial factor for its application in solution-phase reactions. researchgate.net Such models would be instrumental in selecting the optimal solvent to control the outcome of reactions involving either the pyrazole ring or the vinylsulfamido group.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are dictated by its functional groups: the pyrazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (N), and the vinylsulfamido group, which has an N-H donor and two strong acceptors (the oxygen atoms of the sulfonyl group). These interactions govern the compound's crystal packing, self-assembly, and ultimately its physical properties.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant intermolecular force in pyrazole-containing structures. The pyrazole N-H group readily donates a proton to the pyridine-like nitrogen atom of a neighboring molecule, forming robust N-H···N hydrogen bonds. nih.gov This interaction is a primary driver for the self-assembly of pyrazole derivatives into various supramolecular structures. nih.govmdpi.com

In addition to the classic pyrazole N-H···N interaction, the sulfamido group of this compound introduces further possibilities. The sulfamido N-H can act as a donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of more complex and extended hydrogen-bonding networks, potentially involving N-H···O=S interactions. Studies on related molecules like 3-phenylpyrazole polymorphs have shown that these hydrogen bonds can form distinct aggregates, such as tetramers and hexamers, which can be studied using polarized IR spectroscopy. nih.gov The presence of multiple donor and acceptor sites in this compound suggests it can form intricate, three-dimensional networks in the solid state. researchgate.net

Self-Association and Supramolecular Assembly

The directional nature of N-H···N hydrogen bonds leads to the self-association of pyrazole molecules into well-defined motifs. Depending on the steric and electronic properties of the substituents, pyrazoles are known to form dimers, trimers, tetramers, and infinite chains (catemers). mdpi.comresearchgate.net These assemblies are key synthons in crystal engineering. mdpi.com

Table 2: Common Supramolecular Motifs in Pyrazole Derivatives mdpi.comresearchgate.net

| Motif | Description | Primary Interaction |

| Dimer | Two pyrazole molecules linked together. | N-H···N Hydrogen Bonds |

| Trimer | A cyclic structure of three pyrazole units. | N-H···N Hydrogen Bonds |

| Tetramer | A cyclic structure of four pyrazole units. | N-H···N Hydrogen Bonds |

| Catemer | An infinite chain of pyrazole molecules. | N-H···N Hydrogen Bonds |

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules. By calculating properties like vibrational frequencies (FT-IR, Raman) and nuclear magnetic shieldings (NMR), researchers can gain detailed structural information and confirm experimental findings. researchgate.netnih.gov

For a molecule like this compound, DFT calculations at a level like B3LYP/6-31G(d) could be used to optimize its geometry and predict its vibrational spectrum. nih.gov The calculated frequencies for key functional groups—such as the N-H stretches of the pyrazole and sulfamido groups, the S=O stretches, and the C=C stretch of the vinyl group—can be compared with experimental FT-IR and Raman spectra. Discrepancies between calculated and experimental values, such as a downshift in N-H stretching frequencies, can provide evidence for intermolecular hydrogen bonding in the solid state. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated and compared to experimental data to confirm the molecular structure and tautomeric form. These computational studies provide a deeper understanding of the electronic structure and bonding within the molecule, complementing experimental spectroscopic analysis. nih.gov

Advanced Chemical Applications of 3 Vinylsulfamido Pyrazole Derivatives Non Biological

Role as Versatile Synthetic Intermediates and Building Blocks

The pyrazole (B372694) nucleus is a fundamental building block in the synthesis of a diverse array of heterocyclic compounds. The presence of the vinylsulfonamide moiety in 3-(vinylsulfamido)-pyrazole derivatives introduces a highly reactive site, making these compounds valuable intermediates for constructing more complex molecular architectures.

The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclization of 1,3-diketones with hydrazines, which is a classic and widely used approach. Modern synthetic strategies have expanded to include microwave-assisted synthesis, solvent-free techniques, and multicomponent reactions, offering more efficient and environmentally friendly routes. For instance, pyrazole-based building blocks can be synthesized and subsequently functionalized to introduce the vinylsulfamido group.

The reactivity of the vinyl group allows for a variety of addition reactions, enabling the covalent linkage of the pyrazole unit to other molecules or polymer backbones. This has led to their use in creating novel compounds with tailored properties. For example, the synthesis of 3,4,5-substituted pyrazole derivatives often starts from readily available materials like 3-benzoyl propionic acid derivatives. The pyrazole core itself can be formed through a one-pot method, which is then further modified.

The versatility of pyrazole derivatives as synthetic intermediates is further highlighted by their use in the preparation of fused heterocyclic systems. For example, pyrazol-3-one derivatives can act as key intermediates for synthesizing fused pyrazoles.

Table 1: Synthetic Methodologies for Pyrazole Derivatives

| Reaction Type | Description | Key Features |

| Cyclization of 1,3-dicarbonyls | Reaction of 1,3-diketones or related compounds with hydrazines. | A fundamental and widely used method for constructing the pyrazole ring. |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrilimine with an alkene or alkyne. | Provides a direct route to substituted pyrazoles. |

| Vilsmeier-Haack Reaction | Formylation of active methylene (B1212753) compounds adjacent to a pyrazole ring. | Useful for introducing aldehyde functionalities. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | Efficient for creating molecular diversity. |

Applications in Functional Materials Science

The unique electronic and structural properties of this compound derivatives make them attractive candidates for incorporation into a variety of functional materials.

Dynamic covalent polymers are materials where the monomer units are connected by reversible covalent bonds, allowing the material to adapt and respond to external stimuli. The reactive vinyl group of this compound can participate in reactions suitable for forming such dynamic linkages. These polymers exhibit interesting properties like self-healing, shape-memory effects, and recyclability. The incorporation of pyrazole derivatives can influence the electronic and physical properties of the resulting polymers. While specific examples integrating this compound into dynamic covalent polymers are still emerging, the underlying chemistry of dynamic covalent bonds is well-established and offers a promising avenue for future research.

Pyrazole-containing compounds have shown significant promise in the field of optoelectronics. Their inherent electronic properties, which can be tuned through chemical modification, make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in both photovoltaic and electroluminescent applications. The fluorescence emission of these compounds can be modulated by the number and position of phenyl substituents attached to the pyrazole core.

The incorporation of a vinylsulfamido group could further enhance these properties by providing a means to covalently attach the pyrazole derivative to a polymer backbone or a conductive surface, potentially improving device stability and performance. Theoretical studies on related pyrazole derivatives have indicated their potential for optoelectronic applications due to their electronic stability and strong absorption in the UV region.

Table 2: Opto-electronic Properties of Selected Pyrazole Derivatives

| Compound Type | Application | Key Findings |

| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Photovoltaics, Electroluminescence | Emission properties and HOMO energy levels can be modulated by phenyl substitution. |

| Spirobifluorene-based 1H-pyrazolo[3,4-b]quinoline | OLEDs | Achieved bright blue luminance exceeding 20,000 cd/m². |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Potential Optoelectronics, Sensors | Theoretical calculations show high electronic stability and strong UV absorption. |

The pyrazole scaffold is a key component in the design of chemosensors for the detection of various ions and molecules. Pyrazole derivatives can act as fluorophores, where the pyrazole ring serves as a structural component and contributes to the fluorescence properties. For example, a pyrene-pyrazole-based rotamer chemosensor has been developed for the highly selective detection of Hg²⁺ ions at the nanomolar scale. Similarly, acylhydrazone derivatives containing a pyridine-pyrazole moiety have been shown to be selective fluorescent chemosensors for Al³⁺.

The vinylsulfamido group can be utilized to anchor these sensor molecules to surfaces or incorporate them into polymer matrices, leading to the development of robust and reusable sensing devices. The ability of pyrazole derivatives to form complexes with metal ions is central to their function as chemosensors.

Coordination Chemistry and Ligand Design for Metal Complexes